Myricetin hexaacetate

Anti-inflammatory Activity Flavonoid Prodrug RAW264.7 Macrophage Model

Myricetin hexaacetate (MYR-HA), Chemical Formula C₂₇H₂₂O₁₄ and Molecular Weight 570.46 g/mol , is the peracetylated derivative of the natural flavonol myricetin. Synthesized via complete acetylation of myricetin's six hydroxyl groups, this chemical modification fundamentally alters the compound's physicochemical properties, converting a polar, poorly bioavailable polyphenol into a more lipophilic, cell-permeable entity.

Molecular Formula C27H22O14
Molecular Weight 570.5 g/mol
CAS No. 14813-29-7
Cat. No. B089226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyricetin hexaacetate
CAS14813-29-7
Molecular FormulaC27H22O14
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C27H22O14/c1-11(28)35-18-9-19(36-12(2)29)23-20(10-18)41-25(27(24(23)34)40-16(6)33)17-7-21(37-13(3)30)26(39-15(5)32)22(8-17)38-14(4)31/h7-10H,1-6H3
InChIKeyQBFUXEWYAKYOPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myricetin Hexaacetate (CAS 14813-29-7): A Peracetylated Flavonol Prodrug for Enhanced Anti-Inflammatory Research


Myricetin hexaacetate (MYR-HA), Chemical Formula C₂₇H₂₂O₁₄ and Molecular Weight 570.46 g/mol , is the peracetylated derivative of the natural flavonol myricetin. Synthesized via complete acetylation of myricetin's six hydroxyl groups, this chemical modification fundamentally alters the compound's physicochemical properties, converting a polar, poorly bioavailable polyphenol into a more lipophilic, cell-permeable entity [1]. As a research tool, MYR-HA serves primarily as a lead-optimized anti-inflammatory candidate and a mechanistic probe, where its activity profile is demonstrably distinct from its parent compound [2].

Why Myricetin Cannot Substitute for Myricetin Hexaacetate in Targeted Research


Generic substitution of myricetin hexaacetate with its parent compound, myricetin, is scientifically invalid due to critical differences in pharmacodynamic potency and physicochemical behavior. While myricetin itself possesses broad-spectrum bioactivity, its clinical and research utility is severely limited by poor aqueous solubility (~0.45 mg/mL at 25°C [1]) and low oral bioavailability, a consequence of extensive first-pass metabolism and rapid clearance of free hydroxyl groups [1]. The hexaacetate derivative circumvents these limitations: acetylation masks the labile hydroxyls, enhancing lipophilicity (XLogP3-AA: 1.90 for hexaacetate [2] vs. 1.21–1.69 for myricetin ) and, critically, the Lama et al. (2023) study demonstrates that this structural modification translates directly into a greater inhibitory effect on key pro-inflammatory mediators (NO, PGE₂, IL-6, IL-1β) compared to myricetin in identical cellular models [3]. Using unmodified myricetin would result in both reduced cellular potency and a different solubility/partitioning profile, confounding experimental outcomes in anti-inflammatory or prodrug delivery studies.

Myricetin Hexaacetate (CAS 14813-29-7): Direct Comparative Evidence for Scientific Selection


Superior Suppression of LPS-Induced Pro-Inflammatory Mediators Compared to Myricetin

In a direct head-to-head study using LPS-stimulated RAW264.7 mouse macrophage cells, myricetin hexaacetate (3,3',4',5,5',7-hexaacetate myricetin) demonstrated a greater inhibitory effect on the production of key pro-inflammatory mediators than its parent compound, myricetin [1]. The acetylated derivative exhibited enhanced suppression of nitric oxide (NO), Prostaglandin E₂ (PGE₂), and the cytokines interleukin-6 (IL-6) and interleukin-1β (IL-1β). This functional potency gain was mechanistically linked to an increased inhibitory effect on the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [1]. While precise IC₅₀ values were not reported in the abstract, the study explicitly states the derivative's effect was 'greater' across all measured endpoints, establishing it as a more potent anti-inflammatory tool compound in this model.

Anti-inflammatory Activity Flavonoid Prodrug RAW264.7 Macrophage Model

Enhanced Lipophilicity (XLogP3-AA: 1.90) Drives Improved Membrane Permeability vs. Myricetin

Peracetylation of myricetin's six hydroxyl groups dramatically alters its lipophilicity. Myricetin hexaacetate exhibits an estimated XLogP3-AA value of 1.90 [1], representing a significant shift from the highly polar parent compound (myricetin logP range: 1.21–1.69 ). This physico-chemical transformation is consistent with class-level findings by Cho et al. (2023), who reported that acylation of myricetin with longer-chain esters enhanced lipophilicity between 7.4- and 26.3-fold compared to the parent aglycone [2]. The increased logP of the hexaacetate is expected to improve passive membrane diffusion and cellular uptake, which is a prerequisite for the enhanced intracellular activity observed in the RAW264.7 model [3].

Physicochemical Properties Lipophilicity Prodrug Design

Reported Differentiation-Inducing Activity on Undifferentiated Cells: A Potential Anti-Cancer or Dermatological Research Tool

An independent data source indicates that myricetin hexaacetate exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This activity profile suggests potential utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis. While this claim is derived from a non-journal patent description and lacks a direct, quantitative comparator in the same source, it highlights a unique biological activity dimension not prominently reported for the parent myricetin. Further verification via peer-reviewed studies is required to establish quantitative IC₅₀ values for this differentiation effect.

Cell Differentiation Anti-cancer Activity Psoriasis Research

Procurement-Driven Application Scenarios for Myricetin Hexaacetate (CAS 14813-29-7)


Cellular Anti-Inflammatory Assay Development Targeting the NF-κB/iNOS/COX-2 Axis

Based on the direct comparative evidence from Lama et al. (2023) [1], myricetin hexaacetate is the priority candidate for laboratories designing LPS-induced RAW264.7 macrophage assays to screen for NF-κB pathway modulators. The compound's demonstrated ability to simultaneously downregulate NO, PGE₂, IL-6, and IL-1β, along with the iNOS and COX-2 enzymes, makes it an excellent positive control or lead compound for validating assay systems focused on these endpoints. Researchers should procure MYR-HA over myricetin to ensure a more robust signal window in inhibition studies.

Flavonoid Prodrug Design and Pharmacokinetic Profiling Studies

The significant lipophilicity shift from myricetin (logP ~1.2-1.7) to its hexaacetate derivative (XLogP3-AA 1.90) [2] positions this compound as a model substrate for studying how peracetylation impacts passive permeability, solubility, and metabolic stability. Academic and industrial groups working on oral or topical flavonoid prodrugs can use MYR-HA as a reference standard to benchmark the performance of new acylated derivatives against a fully esterified scaffold, leveraging data from Cho et al. (2023) that demonstrates the principle of lipophilicity-enhancement-driven bioactivity [3].

Exploratory Research in Cell Differentiation and Anti-Cancer Mechanisms

The reported, though not yet peer-review-validated, activity of myricetin hexaacetate in arresting proliferation and inducing monocyte differentiation in undifferentiated cells [4] creates a niche application scenario. Research groups investigating differentiation therapy for leukemia or psoriasis may prioritize procuring this compound for preliminary in vitro screens. Given the unique profile compared to the proliferation-inhibiting but not differentiation-inducing effects commonly reported for myricetin, this derivative warrants investigation in side-by-side studies with the parent flavonol.

Quote Request

Request a Quote for Myricetin hexaacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.